N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine
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Overview
Description
N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine is a chemical compound with the molecular formula C13H17BrFN. It is characterized by the presence of a bromo and fluoro substituent on a phenyl ring, which is attached to a cyclohexanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine typically involves the reaction of 2-bromo-6-fluorobenzyl chloride with cyclohexylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromo substituent can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted products.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and fluoro substituents can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets involved are still under investigation and require further research .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chloro-6-fluorophenyl)methyl]cyclohexanamine
- N-[(2-bromo-4-fluorophenyl)methyl]cyclohexanamine
- N-[(2-bromo-6-chlorophenyl)methyl]cyclohexanamine
Uniqueness
N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine is unique due to the specific combination of bromo and fluoro substituents on the phenyl ring, which can significantly affect its chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFN/c14-12-7-4-8-13(15)11(12)9-16-10-5-2-1-3-6-10/h4,7-8,10,16H,1-3,5-6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTGPCDQIIJRPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=C(C=CC=C2Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742795 |
Source
|
Record name | N-[(2-Bromo-6-fluorophenyl)methyl]cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-82-4 |
Source
|
Record name | N-[(2-Bromo-6-fluorophenyl)methyl]cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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